REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)=[CH:7][CH:6]=1)[CH3:3].[ClH:21]>O1CCOCC1>[ClH:21].[ClH:21].[CH3:1][N:2]([CH2:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][CH2:10][NH2:11])=[CH:7][CH:6]=1)[CH3:3] |f:3.4.5|
|
Name
|
tert-butyl 4-((dimethylamino)methyl)phenethylcarbamate
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=C(CCNC(OC(C)(C)C)=O)C=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN(C)CC1=CC=C(C=C1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |